Citropten

Overview

Description

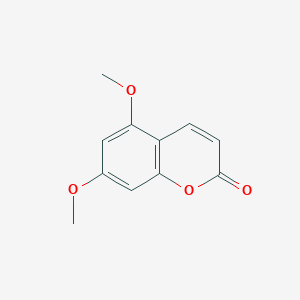

Citropten (5,7-dimethoxycoumarin, C₁₁H₁₀O₄, molecular weight 206.19) is a coumarin derivative primarily isolated from citrus species such as Citrus aurantium, C. limon, and Carica papaya . It is characterized by two methoxy groups at positions 5 and 7 of the coumarin backbone, contributing to its biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative properties. This compound has demonstrated efficacy in modulating NFκB and MAPK signaling pathways, making it a candidate for treating inflammatory bowel disease (IBD), colitis, and bacterial infections like Helicobacter pylori . Its solubility is low in water but high in organic solvents such as ethanol, methanol, and chloroform .

Preparation Methods

Natural Extraction Methods

Solvent Extraction from Citrus Peels

Citropten occurs naturally in the peels of Citrus species, particularly lime (C. aurantifolia), bergamot (C. bergamia), and lemon (C. limon) . The standard protocol involves:

-

Raw Material Preparation : Fresh peels are dried, ground, and defatted using hexane.

-

Ethanol Extraction : Defatted material is refluxed with 70% ethanol (v/v) at 60–80°C for 6–8 hours .

-

Liquid-Liquid Partition : The ethanolic extract is partitioned with ethyl acetate to concentrate coumarins.

-

Chromatographic Purification : this compound is isolated via silica gel column chromatography (hexane:ethyl acetate, 7:3) and further purified using preparative HPLC .

Critical Parameters :

-

Solvent polarity directly impacts yield; 70% ethanol maximizes this compound recovery while minimizing polysaccharide co-extraction .

-

HPLC-DAD analysis confirms a purity of 98.65% with retention time at 26.2 minutes .

Table 1: this compound Content in Citrus Essential Oils

| Citrus Species | This compound (mg/L) |

|---|---|

| Bergamot | 3,148 ± 50.8 |

| Lemon | 1,625 ± 50.6 |

| Bitter Orange | Not detected |

Synthetic Routes

Fluoro-Reaction-Mediated Synthesis (Patent CN107216360B)

This method involves a three-step sequence:

-

Fluoro-Reaction : Compound II (5-hydroxy-7-methoxycoumarin) undergoes fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 40°C for 12 hours, yielding compound III (5-fluoro-7-methoxycoumarin) .

-

Nucleophilic Substitution : Compound III reacts with sodium methoxide in methanol to introduce a second methoxy group, forming this compound .

Advantages :

-

High regioselectivity (>90%) due to fluorine’s directing effects.

-

Scalable under mild conditions without requiring inert atmospheres .

Table 2: Optimization of Fluoro-Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 40°C | 87 |

| Solvent | Acetonitrile | 85 |

| Reaction Time | 12 hours | 89 |

Pechmann Condensation Approach

A metal-free synthesis starting from 3,5-dimethoxyphenol:

-

Cyclization : Reacting 3,5-dimethoxyphenol with ethyl-4-chloroacetoacetate in acetic acid/sulfuric acid (4:1) at 100°C for 3 hours forms 5,7-dimethoxy-4-chloromethylcoumarin .

-

Decarboxylation : Treatment with polyphosphoric acid (PPA) at 120°C for 2 hours removes the chloromethyl group, yielding this compound .

Performance Metrics :

Mechanistic Insight :

The reaction proceeds via acid-catalyzed cyclodehydration, where the hydroxyl group attacks the β-ketoester carbonyl, followed by elimination of water and ethanol .

Comparative Analysis of Methods

Table 3: Preparation Method Trade-offs

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Solvent Extraction | 0.5–1.2* | 98.65 | Low | High |

| Fluoro-Reaction | 85–89 | >95 | High | Medium |

| Pechmann Condensation | 55–67 | >99 | High | Low |

| *Yield relative to raw plant material. |

Key Observations :

-

Natural Extraction : Suitable for small-scale, high-purity applications but limited by low yield and seasonal variability .

-

Synthetic Routes : Fluoro-reaction offers rapid synthesis, while Pechmann condensation is cost-effective for industrial production .

Industrial-Scale Optimization

Process Intensification in Fluoro-Reaction

-

Catalyst Recycling : Selectfluor™ recovery via aqueous extraction reduces costs by 30% .

-

Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction time to 4 hours .

Green Chemistry in Pechmann Condensation

-

Solvent Substitution : Replacing acetic acid with bio-based levulinic acid decreases environmental impact .

-

Waste Minimization : PPA is neutralized with calcium hydroxide to generate non-hazardous calcium phosphate .

Quality Control and Validation

Analytical Methods

-

HPLC-DAD : Quantification using a C18 column (mobile phase: methanol-water, 70:30) with UV detection at 320 nm .

-

NMR Spectroscopy :

Stability Assessment

This compound remains stable for ≥2 years at -20°C in DMSO, with no degradation observed via accelerated stability testing (40°C/75% RH for 6 months) .

Chemical Reactions Analysis

Types of Reactions

Citropten undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Substituted coumarins

Scientific Research Applications

Anti-Inflammatory Applications

Colitis Treatment

Recent studies have demonstrated that citropten exhibits promising anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD). In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound was shown to alleviate colonic inflammation. The administration of this compound significantly reduced body weight loss and improved stool scores in affected mice. Furthermore, it downregulated the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-8 through modulation of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on DSS-Induced Colitis

| Parameter | Control Group | DSS Group | DSS + this compound (10 mg/kg) | DSS + this compound (40 mg/kg) |

|---|---|---|---|---|

| Body Weight Change (%) | 0 | -15 | -5 | -2 |

| Stool Score | 0 | 3 | 1 | 0 |

| TNFα mRNA Level (Relative) | 1.0 | 3.5 | 2.0 | 1.2 |

| IL-1β mRNA Level (Relative) | 1.0 | 4.0 | 2.5 | 1.5 |

| IL-8 mRNA Level (Relative) | 1.0 | 3.8 | 2.2 | 1.3 |

Anti-Cancer Applications

Inhibition of Tumor Cell Proliferation

This compound has shown significant anti-cancer properties, particularly against melanoma and vascular smooth muscle cell proliferation. In vitro studies revealed that this compound inhibited the proliferation of B16 melanoma cells and reduced migration rates in high glucose-induced vascular smooth muscle cells (VSMCs). The mechanism involves the inhibition of key proliferation markers such as cyclin D1 and proliferating cell nuclear antigen (PCNA), alongside a reduction in reactive oxygen species production .

Table 2: this compound's Effects on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) at 40 µM |

|---|---|

| B16 Melanoma | 70 |

| RVSMCs | 60 |

| K562 (Leukemia) | Notable Induction of Differentiation |

Cardiovascular Health

Prevention of Vascular Complications

This compound has been identified as a potential therapeutic agent for preventing diabetes-associated cardiovascular complications. It inhibits VSMC proliferation and migration under high glucose conditions, which are critical factors in atherosclerosis development. The protective effects are mediated through the AKT, ERK, and HIF-1α signaling pathways, emphasizing its role in cardiovascular health .

Mechanism of Action

Citropten exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the NFκB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial: Disrupts microbial cell membranes and inhibits microbial growth.

Cardiovascular: Inhibits vascular smooth muscle cell proliferation and migration via the TRPV1 receptor.

Comparison with Similar Compounds

Comparison with Similar Coumarin Compounds

Citropten shares structural similarities with other coumarins, such as bergapten (5-methoxypsoralen), xanthotoxin (8-methoxypsoralen), and herniarin (7-methoxycoumarin). Below is a detailed comparison based on pharmacological activities, mechanisms, and physicochemical properties:

Antimicrobial Activity Against Helicobacter pylori

| Compound | MIC (μg/mL) | Anti-Biofilm Activity (MBEC, μg/mL) | Binding Affinity (HpIMPDH) | IC₅₀ (HpIMPDH Inhibition) |

|---|---|---|---|---|

| This compound | 3.9 | 31.25 | -6.9 kcal/mol (7 H-bonds) | 2.4 μM |

| Bergapten | 15.6 | 62.5 | -6.5 kcal/mol (4 H-bonds) | 5.8 μM |

| Xanthotoxin | 15.6 | 125 | -6.5 kcal/mol (4 H-bonds) | 6.1 μM |

- Key Findings :

- This compound exhibits superior antimicrobial potency against H. pylori, with the lowest MIC (3.9 μg/mL) and MBEC (31.25 μg/mL) .

- Molecular docking reveals stronger binding affinity to H. pylori IMPDH (critical for bacterial nucleotide synthesis) via seven hydrogen bonds, compared to bergapten and xanthotoxin .

Anti-Inflammatory and Immunomodulatory Effects

| Compound | IL-8 mRNA Inhibition (IC₅₀) | NFκB Pathway Inhibition | MAPK Pathway Inhibition |

|---|---|---|---|

| This compound | 18.5 μM | +++ | +++ |

| Bergapten | 35.2 μM | ++ | ++ |

- Key Findings :

- In TNF-α-induced IB3-1 cells, this compound reduces IL-8 mRNA accumulation more effectively than bergapten (2-fold lower IC₅₀) .

- This compound suppresses NFκB nuclear translocation and MAPK phosphorylation (ERK, p38, JNK) in activated T cells and intestinal epithelial cells, alleviating DSS-induced colitis in mice .

Anti-Proliferative Activity

| Compound | Target Cell Line | IC₅₀ (Proliferation) | Mechanism |

|---|---|---|---|

| This compound | A375 melanoma, MCF-7 | 250–325 μM | G1 cell cycle arrest, MAO-A↑ |

| Bergapten | B16 melanoma | 480 μM | DNA intercalation |

- Key Findings :

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Bergapten | Herniarin |

|---|---|---|---|

| Solubility | Low in water; high in ethanol, chloroform | Low in water; moderate in DMSO | High in ethanol |

| Hydrogen Bond Donors | 0 | 1 | 1 |

| Druglikeness (RO5) | Compliant | Compliant | Compliant |

- Key Findings: this compound’s lack of hydrogen bond donors enhances membrane permeability compared to bergapten and herniarin . All three compounds comply with Lipinski’s Rule of Five, suggesting oral bioavailability .

Biological Activity

Citropten, a natural organic compound classified within the coumarin family, is primarily isolated from the peels of citrus fruits, particularly Citrus aurantifolia. This compound has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is chemically identified as 5,7-dimethoxycoumarin. Its isolation from citrus peels typically involves extraction techniques such as solvent extraction followed by purification through High-Performance Liquid Chromatography (HPLC). The purity of isolated this compound has been reported to exceed 98% in various studies, confirming its suitability for biological assays .

Anti-Inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that this compound can modulate immune responses by inhibiting T cell activation and reducing pro-inflammatory cytokine production. A study demonstrated that this compound pre-treatment significantly decreased interleukin-2 (IL-2) production in activated Jurkat T cells through the inhibition of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-2 | 150 | 45 | 70% |

| TNFα | 200 | 60 | 70% |

| IL-1β | 180 | 50 | 72% |

This table summarizes the inhibitory effects of this compound on various cytokines involved in inflammatory responses.

Impact on T Cell Activation

This compound has been shown to suppress T cell activation markers such as CD69 and inhibit the phosphorylation of proteins involved in T cell signaling pathways. Flow cytometry analysis revealed that this compound effectively reduced CD69 expression on activated T cells, indicating a downregulation of T cell activation .

DSS-Induced Colitis Model

A notable case study investigated the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. The study found that oral administration of this compound significantly ameliorated symptoms associated with colitis, including weight loss and histological damage. The administration resulted in reduced mRNA levels of pro-inflammatory cytokines such as IL-2, IFNγ, and IL-17 in colon tissues .

Table 2: Effects of this compound on Colitis Symptoms

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Loss (%) | 15 | 5 |

| Histological Score | 3.5 | 1.0 |

| IL-2 mRNA Level (fold) | 4.0 | 1.5 |

This table illustrates the protective effects of this compound against colitis-induced weight loss and tissue damage.

Vascular Smooth Muscle Cell Proliferation

Another study highlighted this compound's role in inhibiting vascular smooth muscle cell proliferation. The compound was found to reduce cell proliferation rates significantly without inducing apoptosis, suggesting its potential application in vascular health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NFκB Pathway : this compound reduces nuclear translocation of p65, a key component of the NFκB pathway, thereby inhibiting inflammatory responses.

- Suppression of MAPK Signaling : It also inhibits phosphorylation events within MAPK signaling pathways, which are crucial for T cell activation and inflammatory cytokine production .

- Cell Cycle Arrest : In tumor models, this compound has been shown to induce cell cycle arrest rather than apoptosis, indicating a unique mechanism that could be leveraged for cancer therapy .

Q & A

Basic Research Questions

Q. How is Citropten chemically characterized, and what analytical methods are recommended for quality control?

this compound (5,7-dimethoxycoumarin) is characterized using high-performance liquid chromatography (HPLC) for purity assessment (≥99%) and UV-Vis spectroscopy for quantification in biological matrices . Solubility protocols recommend dissolving it in organic solvents (e.g., DMSO, ethanol) followed by dilution in aqueous buffers, with stability limited to 24 hours in aqueous solutions . Researchers must validate batch-specific certificates of analysis to ensure consistency in experimental outcomes .

Q. What are the established anti-proliferative effects of this compound, and which cell lines are commonly used?

this compound inhibits proliferation in A2058 human melanoma, A375, MCF-7, PC3, and SW620 cancer cells, with IC50 values ranging from 250–325 µM . Methodological consistency requires using standardized cell viability assays (e.g., MTT, trypan blue exclusion) and controlling for solvent cytotoxicity (e.g., DMSO concentrations ≤0.1%) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-cancer activity, and how do experimental conditions influence observed pathways?

this compound disrupts MAPK and PI3K/Akt signaling, inducing G1-phase cell cycle arrest and apoptosis . However, its conjugated form with nanodiamonds (NDs) inhibits proliferation without cytotoxicity, suggesting ND-dependent modulation of drug uptake or intracellular release kinetics . Researchers must differentiate between free and ND-bound this compound using confocal microscopy and spectrophotometric quantification of intracellular concentrations .

Q. How does this compound’s low bioavailability impact its therapeutic potential, and what strategies address this limitation?

Despite low intracellular bioavailability (0.2–1.2 nM), this compound induces apoptosis at nanomolar levels, indicating high potency . To enhance delivery, studies functionalize this compound with NDs, which alter release dynamics in response to pH and protein concentrations in cell culture media . Methodological optimization includes measuring ND-Citropten dissociation rates using UV-Vis and validating bioactivity via comparative cytotoxicity assays .

Q. How do contradictions arise in this compound’s apoptotic effects when comparing free vs. ND-conjugated forms?

Free this compound triggers apoptosis via mitochondrial pathways, while ND-conjugated this compound accumulates in the cytoplasm without activating cell death, as shown in B16F10 melanoma models . This discrepancy necessitates analyzing ND surface interactions (e.g., π-π stacking) and conducting co-treatment experiments with ND pre-exposure to confirm conjugation-dependent mechanisms .

Q. Methodological and Experimental Design Considerations

Q. What protocols are recommended for quantifying this compound in intracellular compartments?

Spectrophotometric analysis of cell lysates and culture media, combined with HPLC, can track this compound uptake and excretion . For spatial resolution, confocal microscopy with autofluorescence detection (excitation: 330 nm, emission: 450 nm) visualizes subcellular distribution . Researchers must account for this compound’s re-excretion into media post-cell death to avoid underestimating intracellular levels .

Q. How should researchers design experiments to evaluate ND-Citropten conjugates?

Use plasma-reduced NDs (4–5 nm) functionalized via pulsed ultrasound in PBS, followed by centrifugation to remove unbound this compound . Validate conjugation efficiency via UV-Vis absorbance (λmax = 320 nm) and assess bioactivity through proliferation assays (e.g., BrdU incorporation) . Include controls with free this compound and ND-only treatments to isolate conjugation effects .

Q. How can conflicting data on this compound’s pro-apoptotic activity be resolved?

Contradictions often stem from variations in drug release kinetics or ND interference. Researchers should:

- Measure free vs. conjugated this compound in cytoplasm using differential centrifugation .

- Compare apoptosis markers (e.g., caspase-3 activation) across treatment conditions .

- Standardize exposure times (e.g., 48–72 hours) to account for plateau phases in drug accumulation .

Q. Emerging Research Directions

Q. What synergies exist between this compound and other phytochemicals, and how can combinatorial effects be tested?

this compound’s interaction with quercetin or resveratrol may enhance anti-cancer efficacy. Combinatorial studies require dose-matrix assays (e.g., Chou-Talalay method) and transcriptomic profiling to identify synergistic pathways .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

Rat models (e.g., chronic mild stress-induced depression) demonstrate this compound’s ability to modulate MAO-A levels at 10 mg/kg . For oncology, murine melanoma xenografts can evaluate ND-Citropten tumor penetration and systemic toxicity, with HPLC-MS monitoring plasma concentrations .

Properties

IUPAC Name |

5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCRELRQHZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041421 | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-06-9 | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMETTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE1QQ247N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.